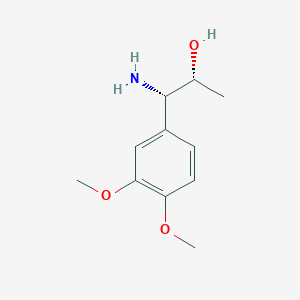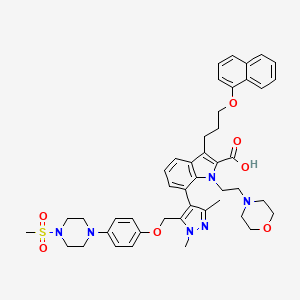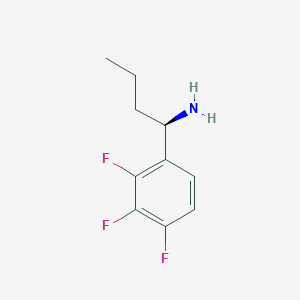
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two methoxy groups on the phenyl ring. Its stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves stereospecific methods to ensure the correct configuration. One common approach is the reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s activity is influenced by its stereochemistry, which determines its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interactions compared to its stereoisomers.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |
InChI-Schlüssel |
WDBHJUBJCOLXGR-RDDDGLTNSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)



![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)




